![molecular formula C12H16ClNO2 B2918123 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide CAS No. 81494-08-8](/img/structure/B2918123.png)
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[(4-propoxyphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 81494-08-8 . It has a molecular weight of 241.72 and its molecular formula is C12H16ClNO2 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[(4-propoxyphenyl)methyl]acetamide” is 1S/C12H16ClNO2/c1-2-7-16-11-5-3-10 (4-6-11)9-14-12 (15)8-13/h3-6H,2,7-9H2,1H3, (H,14,15) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[(4-propoxyphenyl)methyl]acetamide” include a molecular weight of 241.71 , and it exists in a powder form . Unfortunately, the search results do not provide additional information such as melting point, boiling point, or density.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Antiviral Activity
A novel anilidoquinoline derivative related to the chemical structure of interest showed significant antiviral and antiapoptotic effects in vitro, presenting therapeutic efficacy in treating Japanese encephalitis. This compound facilitated a significant reduction in viral load and an increase in survival rates in infected mice, highlighting its potential for antiviral therapy (Ghosh et al., 2008).
Chemical Synthesis and Modification
Research on the synthesis of phenoxy amide derivatives, including those related to "2-chloro-N-[(4-propoxyphenyl)methyl]acetamide," has indicated the influence of solvent polarity on the chlorination process of phenoxy acetamide additives. This study provided insights into optimizing chlorination reactions for developing new chemical entities (Wang et al., 2011).
Molecular Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic applications. Furthermore, their nonlinear optical (NLO) activity and interactions with biological targets, such as Cyclooxygenase 1 (COX1), were explored, indicating diverse applicability in both materials science and biochemistry (Mary et al., 2020).
Pesticide Development
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, have been characterized by X-ray powder diffraction. These new compounds offer insights into the development of more effective and safer pesticides, emphasizing the role of structural analysis in enhancing agricultural chemicals' efficacy and safety (Olszewska et al., 2009).
Safety And Hazards
The safety information for “2-chloro-N-[(4-propoxyphenyl)methyl]acetamide” indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDWKLDEDXLXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

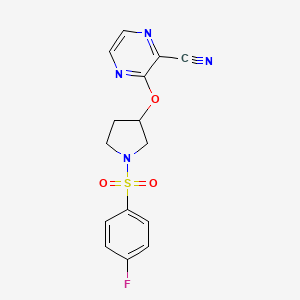


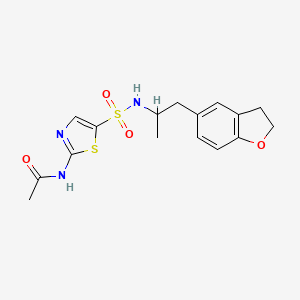
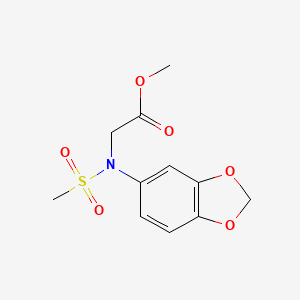
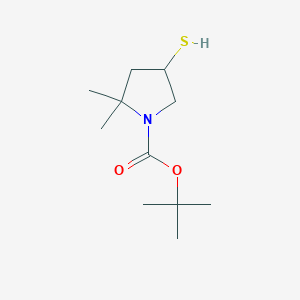
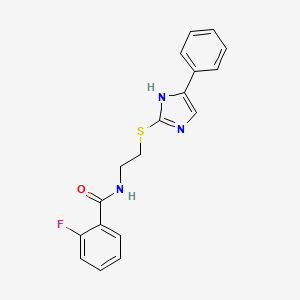
![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)
![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)
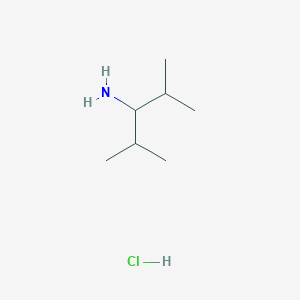

![2-[4-(Aminomethyl)phenyl]acetonitrile](/img/structure/B2918057.png)
![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)
